N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine
CAS No.: 919347-30-1
Cat. No.: VC2693291
Molecular Formula: C15H25BN2O2
Molecular Weight: 276.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 919347-30-1 |
---|---|
Molecular Formula | C15H25BN2O2 |
Molecular Weight | 276.18 g/mol |
IUPAC Name | N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-2-amine |
Standard InChI | InChI=1S/C15H25BN2O2/c1-11(2)18-9-12-7-13(10-17-8-12)16-19-14(3,4)15(5,6)20-16/h7-8,10-11,18H,9H2,1-6H3 |
Standard InChI Key | DGEFZQPCDJEEJO-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC(C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC(C)C |
Introduction
Physical and Chemical Properties
The physical and chemical properties of N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine are essential for understanding its behavior in various chemical environments and applications. The following table summarizes the key physical and chemical parameters of this compound:
Property | Value |
---|---|
CAS Number | 919347-30-1 |
Molecular Formula | C₁₅H₂₅BN₂O₂ |
Molecular Weight | 276.18200 g/mol |
Exact Mass | 276.20100 |
PSA (Polar Surface Area) | 43.38000 Ų |
LogP | 2.26970 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
HS Code | 2934999090 |
The molecular formula C₁₅H₂₅BN₂O₂ indicates the presence of 15 carbon atoms, 25 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms in its structure . The calculated LogP value of 2.26970 suggests moderate lipophilicity, indicating a reasonable balance between hydrophilic and hydrophobic character . This property is important for predicting the compound's solubility in various solvents and its potential permeability across biological membranes.
Chemical Structure Analysis
The structure of N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine incorporates several key structural elements that define its chemical behavior and reactivity. Understanding these structural features is crucial for predicting its chemical properties and potential applications.
Structural Components
The molecule consists of the following major structural elements:
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A pyridine ring core, which is a six-membered aromatic heterocycle containing one nitrogen atom
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) attached at position 5 of the pyridine ring
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A methylene bridge (-CH₂-) at position 3 of the pyridine ring
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An isopropylamine group (-NH-CH(CH₃)₂) connected to the methylene bridge
The pyridine ring provides an electron-deficient aromatic system due to the electronegative nitrogen atom within the ring. This characteristic influences the reactivity of the compound, particularly in electrophilic and nucleophilic reactions. The boronic ester group at position 5 serves as a versatile functional handle for various transformations, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.
Reactivity Profile
The reactivity of this compound is largely determined by the presence of the boronic ester group, which can participate in transmetalation reactions. The pinacol boronic ester provides stability to the boron center while maintaining its reactivity for synthetic transformations. The secondary amine functionality in the isopropylamine group can undergo typical amine reactions, including nucleophilic substitutions, acylations, and other transformations.
The methylene bridge connecting the pyridine ring to the isopropylamine group provides spatial separation between these functional groups, potentially influencing the compound's conformational flexibility and interaction with potential biological targets or catalytic systems.
Related Compounds and Derivatives
Several structurally related compounds and derivatives of N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine have been documented in chemical databases. These compounds share similar structural features but differ in specific substitution patterns or functional groups.
Hydrochloride Salt
The hydrochloride salt of the title compound, N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-2-amine hydrochloride, represents an important derivative with modified physicochemical properties . This salt form has the following characteristics:
Property | Value |
---|---|
Chemical Formula | C₁₅H₂₆BClN₂O₂ |
Molecular Weight | 312.64 g/mol |
SMILES | CC(NCC1=CC(B2OC(C)(C)C(C)(C)O2)=CN=C1)C.[H]Cl |
The formation of the hydrochloride salt typically improves water solubility compared to the free base, which can be advantageous for certain applications, particularly in pharmaceutical formulations and biological testing . The salt formation occurs at the basic nitrogen atom of the isopropylamine group, resulting in a protonated ammonium species and a chloride counterion.
Structurally Similar Compounds
Several structurally similar compounds have been identified in chemical databases, including:
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(2-Methylpropyl){[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]methyl}amine (CAS: 919347-20-9), which differs in the amine substituent, featuring an isobutyl group instead of an isopropyl group .
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N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine (CAS: 918643-56-8), which contains a different connectivity pattern, with the substituent at position 2 of the pyridine ring and an ether linkage instead of a methylene bridge .
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N-(2-Methoxyethyl)-3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, which features an additional methyl group at position 3 of the pyridine ring and a different amine substituent .
These related compounds demonstrate the structural diversity possible within this class of borylated pyridine derivatives. The variations in substitution patterns can significantly influence their physical properties, reactivity, and potential applications.
Regulatory Parameter | Value |
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VAT (Value Added Tax) | 17.0% |
Tax Rebate Rate | 13.0% |
MFN (Most Favored Nation) Tariff | 6.5% |
General Tariff | 20.0% |
This tariff information is relevant for international commerce and trade of this compound, providing guidance on import and export regulations and associated costs .
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